6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one
CAS No.:
Cat. No.: VC17563373
Molecular Formula: C6H6N4O
Molecular Weight: 150.14 g/mol
* For research use only. Not for human or veterinary use.
![6-Aminoimidazo[1,2-a]pyrimidin-5(1H)-one -](/images/structure/VC17563373.png)
Specification
Molecular Formula | C6H6N4O |
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Molecular Weight | 150.14 g/mol |
IUPAC Name | 6-amino-1H-imidazo[1,2-a]pyrimidin-5-one |
Standard InChI | InChI=1S/C6H6N4O/c7-4-3-9-6-8-1-2-10(6)5(4)11/h1-3H,7H2,(H,8,9) |
Standard InChI Key | LQKYDGVIAXXRRA-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=O)C(=CN=C2N1)N |
Introduction
Structural and Physicochemical Properties
The core structure of 6-aminoimidazo[1,2-a]pyrimidin-5(1H)-one consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. Key physicochemical parameters derived from analogous imidazo[1,2-a]pyrimidine derivatives include a molecular weight of 135.123 g/mol (C₆H₅N₃O), a density of 1.511 g/cm³, and a boiling point of 251.4°C . The amino group at position 6 enhances hydrogen-bonding capacity, potentially improving solubility and target binding compared to non-functionalized analogs.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular formula | C₆H₅N₃O |
Molecular weight | 135.123 g/mol |
Density | 1.511 g/cm³ |
Boiling point | 251.4°C |
Flash point | 105.8°C |
LogP (octanol-water) | 0.0226 |
The compound’s planar structure and electron-rich aromatic system facilitate π-π stacking and dipole interactions, critical for binding to biological targets such as fungal cytochrome P450 enzymes .
Synthetic Methodologies
Cyclocondensation of 2-Aminoimidazole
A primary route to imidazo[1,2-a]pyrimidine derivatives involves the reaction of 2-aminoimidazole with maleimides or itaconimides. For example, N-substituted maleimides undergo cyclocondensation with 2-aminoimidazole at elevated temperatures, yielding imidazo[1,2-a]pyrimidin-5-ones in 60–85% yields . Quantum chemical calculations support a stepwise mechanism involving nucleophilic attack at the maleimide carbonyl, followed by recyclization to form the pyrimidine ring .
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate the formation of imidazo[1,2-a]pyrimidin-5-ones. Heating 6-methylisocytosine with α-bromoacetophenones at 160°C for 20 minutes under microwave conditions produces 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones in >80% yields . This method reduces decomposition of heat-sensitive intermediates and improves regioselectivity.
Table 2: Comparative Synthesis Yields
Pharmacological Applications
Antifungal Activity
Molecular docking studies reveal that 6-aminoimidazo[1,2-a]pyrimidin-5(1H)-one derivatives exhibit strong binding to Candida albicans CYP51 (lanosterol 14α-demethylase), a target of the antifungal drug voriconazole . Key interactions include:
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Hydrogen bonding between the 5-ketone and heme propionate groups.
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π-Stacking of the imidazo[1,2-a]pyrimidine core with phenylalanine residues.
In vitro assays show minimum inhibitory concentrations (MICs) of 2–8 µg/mL against C. albicans strains, comparable to fluconazole .
Derivatization and Functionalization
Alkylation and Bromination
The 8-position nitrogen undergoes regioselective alkylation with alkyl halides, producing N-alkyl derivatives with improved solubility. For example, reaction with butyl iodide yields 8-butylimidazo[1,2-a]pyrimidinone in 90% yield . Electrophilic bromination at the 3- and 6-positions using molecular bromine affords dibrominated products, enabling further cross-coupling reactions .
Table 3: Bromination Products
Starting Material | Product | Yield (%) |
---|---|---|
8-Methyl derivative | 3,6-Dibromo derivative | 78 |
Structure-Activity Relationships
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Amino Group: The 6-amino substituent enhances hydrogen-bond donor capacity, critical for target engagement.
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Pyrimidine Ketone: The 5-ketone group stabilizes the bioactive conformation through intramolecular hydrogen bonding.
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Aryl Substituents: 2-Aryl groups improve lipophilicity, correlating with increased membrane permeability .
Future Directions
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Mechanistic Studies: Elucidate the role of the 6-amino group in CYP51 inhibition via crystallography.
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In Vivo Efficacy: Evaluate pharmacokinetics and toxicity in murine models of fungal infection.
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Diverse Functionalization: Explore Suzuki-Miyaura couplings to introduce biotin or fluorophore tags for target identification.
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